1-Benzyl-4-piperidinocarbonyl-2-pyrrolidinone
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Overview
Description
1-Benzyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidine ring, a piperidine moiety, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one typically involves the reaction of 1-benzylpyrrolidin-2-one with piperidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an analgesic.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
1-Benzyl-4-piperidone: Shares the benzyl and piperidine moieties but lacks the pyrrolidin-2-one ring.
1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid: Contains a similar piperidine structure but with different functional groups.
Uniqueness: 1-Benzyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one is unique due to its combination of the pyrrolidine, piperidine, and benzyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
39630-14-3 |
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Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
1-benzyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C17H22N2O2/c20-16-11-15(17(21)18-9-5-2-6-10-18)13-19(16)12-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2 |
InChI Key |
FOQITOYKZKWYJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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